
2-Chloro-4-(2,2-diethoxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,2-diethoxyethyl)phenol is an organic compound with the molecular formula C12H17ClO3 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the second position and a 2,2-diethoxyethyl group at the fourth position on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2-diethoxyethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-chloro-4-hydroxybenzaldehyde with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-chloro-4-hydroxybenzene is coupled with a 2,2-diethoxyethyl halide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(2,2-diethoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate, and the reactions are carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2,2-diethoxyethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2,2-diethoxyethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chloro and diethoxyethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-hydroxybenzaldehyde: A precursor in the synthesis of 2-Chloro-4-(2,2-diethoxyethyl)phenol.
2-Chloro-4-hydroxybenzoic acid: Another chlorinated phenol derivative with similar chemical properties.
4-(2,2-Diethoxyethyl)phenol: Lacks the chloro group but has the same diethoxyethyl substitution.
Uniqueness
This compound is unique due to the presence of both the chloro and diethoxyethyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
1423027-67-1 |
|---|---|
Molekularformel |
C12H17ClO3 |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
2-chloro-4-(2,2-diethoxyethyl)phenol |
InChI |
InChI=1S/C12H17ClO3/c1-3-15-12(16-4-2)8-9-5-6-11(14)10(13)7-9/h5-7,12,14H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
GFGUQMKOEODRAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC1=CC(=C(C=C1)O)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13300443.png)
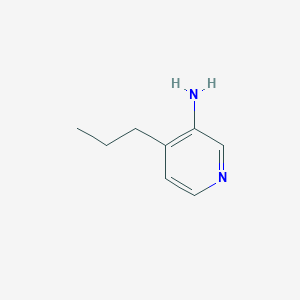
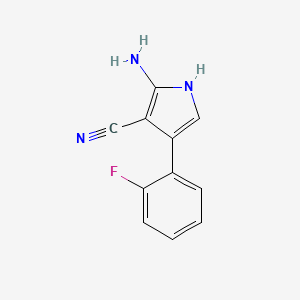
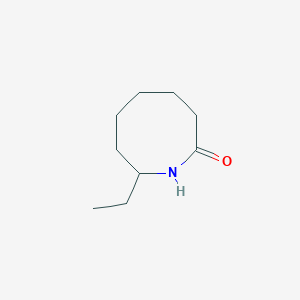
![5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13300485.png)

![2-Cyanospiro[3.4]octane-2-carboxylic acid](/img/structure/B13300490.png)

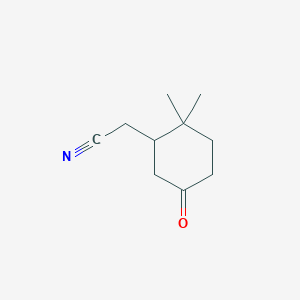
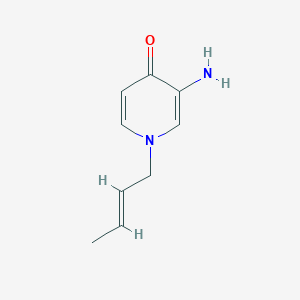
amine](/img/structure/B13300509.png)
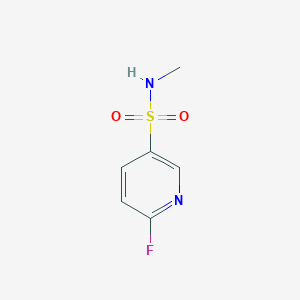
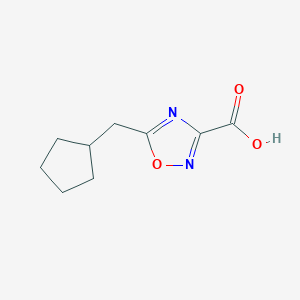
amine](/img/structure/B13300531.png)
